Ethyl 2-amino-2-(2-chlorophenyl)propanoate
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Overview
Description
Ethyl 2-amino-2-(2-chlorophenyl)propanoate is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of propanoic acid and contains an amino group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(2-chlorophenyl)propanoate typically involves the reaction of ethyl 2-bromo-2-(2-chlorophenyl)propanoate with ammonia or an amine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(2-chlorophenyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The chlorophenyl group can be reduced to form a phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ethyl 2-nitro-2-(2-chlorophenyl)propanoate.
Reduction: Formation of ethyl 2-amino-2-phenylpropanoate.
Substitution: Formation of ethyl 2-amino-2-(2-hydroxyphenyl)propanoate or ethyl 2-amino-2-(2-alkylphenyl)propanoate.
Scientific Research Applications
Ethyl 2-amino-2-(2-chlorophenyl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(2-chlorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-2-phenylpropanoate: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
Ethyl 2-amino-2-(2-hydroxyphenyl)propanoate: Contains a hydroxyl group instead of a chlorine atom, which can affect its solubility and reactivity.
Ethyl 2-amino-2-(2-alkylphenyl)propanoate: Contains an alkyl group instead of a chlorine atom, leading to variations in its chemical and biological properties.
Uniqueness
Ethyl 2-amino-2-(2-chlorophenyl)propanoate is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H14ClNO2 |
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Molecular Weight |
227.69 g/mol |
IUPAC Name |
ethyl 2-amino-2-(2-chlorophenyl)propanoate |
InChI |
InChI=1S/C11H14ClNO2/c1-3-15-10(14)11(2,13)8-6-4-5-7-9(8)12/h4-7H,3,13H2,1-2H3 |
InChI Key |
SJAILYOFADVCAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC=CC=C1Cl)N |
Origin of Product |
United States |
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